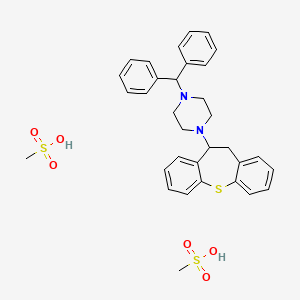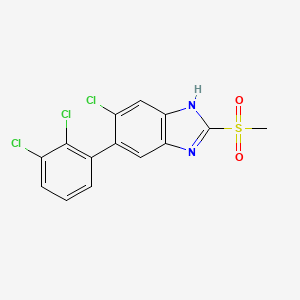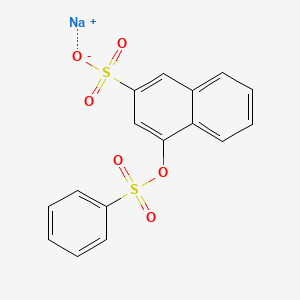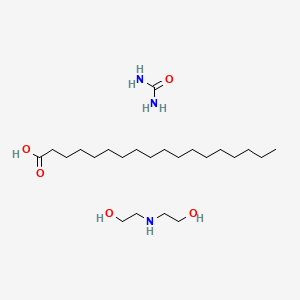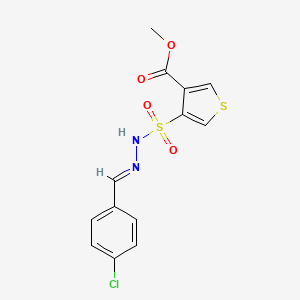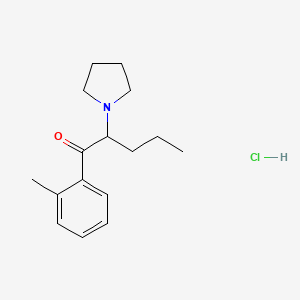
Pql9SS8rnf
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Pentanone, 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) typically involves the following steps:
Formation of the Ketone Backbone: The initial step involves the formation of the pentanone backbone through a Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Pyrrolidinyl Group: The next step involves the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with pyrrolidine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by reacting it with hydrochloric acid. This step ensures the compound’s stability and solubility.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
1-Pentanone, 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Pentanone, 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets such as enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
作用機序
The mechanism of action of 1-Pentanone, 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-Pentanone, 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) can be compared with other similar compounds, such as:
1-Pentanone, 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-: The free base form without the hydrochloride salt.
1-Pentanone, 1-(2-methylphenyl)-2-(1-piperidinyl)-: A similar compound with a piperidinyl group instead of a pyrrolidinyl group.
1-Pentanone, 1-(2-methylphenyl)-2-(1-morpholinyl)-: A similar compound with a morpholinyl group instead of a pyrrolidinyl group.
The uniqueness of 1-Pentanone, 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
850352-13-5 |
|---|---|
分子式 |
C16H24ClNO |
分子量 |
281.82 g/mol |
IUPAC名 |
1-(2-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-3-8-15(17-11-6-7-12-17)16(18)14-10-5-4-9-13(14)2;/h4-5,9-10,15H,3,6-8,11-12H2,1-2H3;1H |
InChIキー |
CNBANAAMBTWXMG-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)C1=CC=CC=C1C)N2CCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


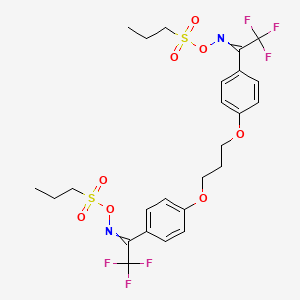
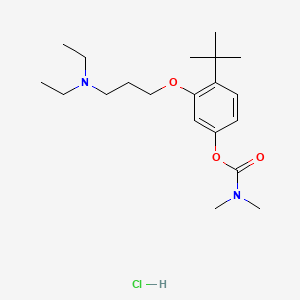


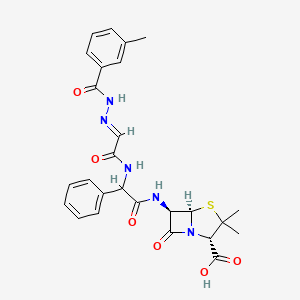
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
